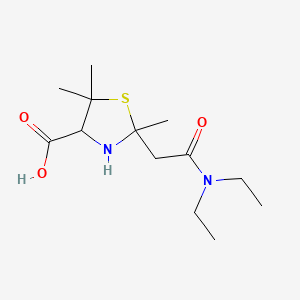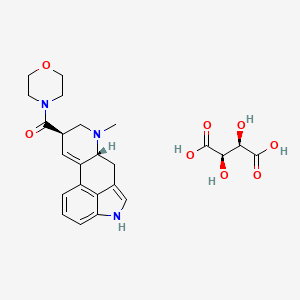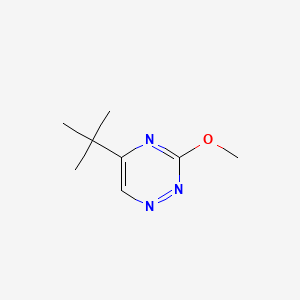
1,2,4-Triazine, 5-(1,1-dimethylethyl)-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazine, 5-(1,1-dimethylethyl)-3-methoxy- is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The specific structure of this compound, with a tert-butyl group and a methoxy group, imparts unique chemical properties that make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Triazine, 5-(1,1-dimethylethyl)-3-methoxy- typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The reaction conditions often include the use of solvents like 1,4-dioxane or 1,2-dichloroethane and bases such as sodium carbonate. The reaction is usually carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods: Industrial production of triazine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reactions. These methods also allow for better control over reaction parameters, leading to higher purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4-Triazine, 5-(1,1-dimethylethyl)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium carbonate, 1,4-dioxane, 1,2-dichloroethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines .
Applications De Recherche Scientifique
1,2,4-Triazine, 5-(1,1-dimethylethyl)-3-methoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of herbicides, dyes, and polymer stabilizers.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazine, 5-(1,1-dimethylethyl)-3-methoxy- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1,3,5-Triazine: Known for its use in herbicides and resins.
2,4,6-Triazine: Used in the synthesis of pharmaceuticals and agrochemicals.
1,2,4-Triazole: Exhibits antifungal and anticancer properties.
Uniqueness: 1,2,4-Triazine, 5-(1,1-dimethylethyl)-3-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butyl and methoxy groups enhances its stability and makes it a versatile intermediate for various synthetic applications .
Propriétés
Numéro CAS |
69249-26-9 |
|---|---|
Formule moléculaire |
C8H13N3O |
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
5-tert-butyl-3-methoxy-1,2,4-triazine |
InChI |
InChI=1S/C8H13N3O/c1-8(2,3)6-5-9-11-7(10-6)12-4/h5H,1-4H3 |
Clé InChI |
QIWFSCBVELQMSW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN=NC(=N1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


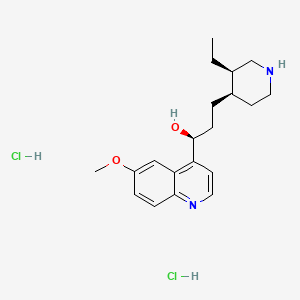

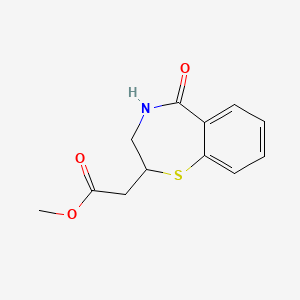
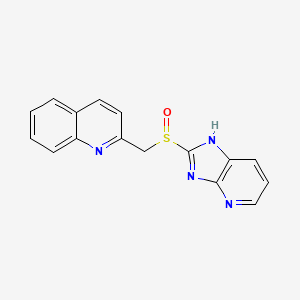
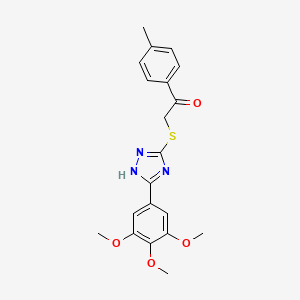
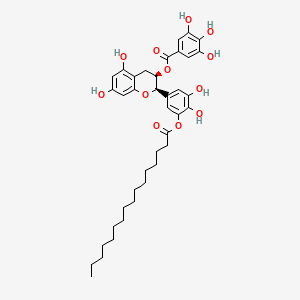

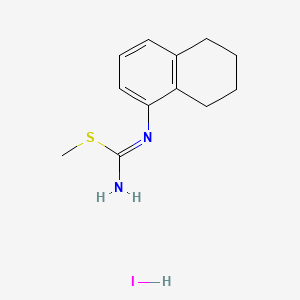

![methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12758056.png)
